molecular formula C11H13NO4 B3148055 1-(4-Methoxyphenyl)ethyliminoxyacetic acid CAS No. 63564-07-8

1-(4-Methoxyphenyl)ethyliminoxyacetic acid

Cat. No.: B3148055
CAS No.: 63564-07-8
M. Wt: 223.22 g/mol
InChI Key: DAWDYFTXVQFRME-XYOKQWHBSA-N
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Description

1-(4-Methoxyphenyl)ethyliminoxyacetic acid (CAS 63564-07-8) is an imine derivative characterized by a 4-methoxyphenyl group, an ethyliminoxy (-CH₂-C(=N-O-)-) moiety, and a carboxylic acid (-COOH) functional group. Its molecular formula is C₁₁H₁₃NO₄ (MW: 235.23 g/mol) . The methoxy group enhances electron density on the aromatic ring, promoting nucleophilic reactivity, while the imino and carboxylic acid groups enable hydrogen bonding and participation in acid-base reactions . This compound is utilized in synthetic chemistry for developing novel methodologies, leveraging its unique steric and electronic properties .

Properties

IUPAC Name

2-[(E)-1-(4-methoxyphenyl)ethylideneamino]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-8(12-16-7-11(13)14)9-3-5-10(15-2)6-4-9/h3-6H,7H2,1-2H3,(H,13,14)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWDYFTXVQFRME-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC(=O)O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OCC(=O)O)/C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)ethyliminoxyacetic acid involves several steps. One common method includes the reaction of 4-methoxybenzaldehyde with ethylamine to form an imine intermediate. This intermediate is then reacted with glyoxylic acid to yield the final product . The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up. These optimizations can include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)ethyliminoxyacetic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Methoxyphenyl)ethyliminoxyacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)ethyliminoxyacetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares 1-(4-Methoxyphenyl)ethyliminoxyacetic acid with five structurally related methoxyphenyl derivatives:

Compound Name (CAS) Molecular Structure Functional Groups Physicochemical Properties Key Applications/Findings
This compound (63564-07-8) CH₃OC₆H₄-C(CH₂)-N-O-CH₂COOH Methoxyphenyl, ethyliminoxy, carboxylic acid Melting point: Not reported; Solubility: Polar solvents (H-bonding) Synthetic methodologies, substrate interactions
4-Methoxyphenylacetic acid (104-01-8) CH₃OC₆H₄-CH₂COOH Methoxyphenyl, acetic acid MP: 98-100°C; Solubility: Water, ethanol Biomarker in NSCLC studies
3-(4-Methoxyphenyl)propionic acid (6342-77-4) CH₃OC₆H₄-CH₂CH₂COOH Methoxyphenyl, propionic acid MP: 74-76°C; LogP: ~2.1 Intermediate in organic synthesis
2-[1-(4-Methoxyphenyl)cyclobutyl]acetic acid (KPL039683) CH₃OC₆H₄-C(Cyclobutyl)-CH₂COOH Methoxyphenyl, cyclobutyl, acetic acid Not reported Building block for drug discovery
4-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid (833437-63-1) CH₃OC₆H₄-Pyrrolidone-Amido-C₆H₄COOH Methoxyphenyl, pyrrolidone, amide, benzoic acid MP: Not reported; MW: 354.4 g/mol Pharmacological research (discontinued)
1-(4-Methoxyphenyl)cyclopropanecarboxylic acid (16728-01-1) CH₃OC₆H₄-C(Cyclopropane)-COOH Methoxyphenyl, cyclopropane, carboxylic acid MP: Not reported Materials science intermediates

Reactivity and Functional Group Analysis

  • Electron-Donating Effects: The methoxy group in all compounds enhances aromatic ring reactivity, but the ethyliminoxy group in the target compound introduces a unique dual functionality (imino and oxy), enabling participation in condensation and redox reactions .
  • Hydrogen Bonding: The carboxylic acid group in the target compound and analogs like 4-Methoxyphenylacetic acid improves solubility in polar solvents, but the ethyliminoxy moiety adds steric bulk, reducing crystallization tendencies compared to simpler analogs .
  • Steric Effects: Cyclopropane and cyclobutyl derivatives (e.g., ) exhibit strained ring systems, increasing reactivity in ring-opening reactions, unlike the linear ethyliminoxy group in the target compound.

Biological Activity

1-(4-Methoxyphenyl)ethyliminoxyacetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a methoxyphenyl group and an iminoxyacetic acid moiety, which contribute to its unique chemical properties. The compound's structure allows it to interact with various biological targets, making it a subject of interest in therapeutic research.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : The compound has demonstrated effectiveness against various microbial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : Studies have shown that it can reduce inflammation markers, which is critical for conditions such as arthritis and other inflammatory diseases.
  • Neuroprotective Potential : Ongoing research is exploring its role in neuroprotection, particularly in models of neurodegenerative diseases like Alzheimer's disease. It may inhibit amyloidogenesis and neuroinflammation by modulating specific signaling pathways .

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase-2 (COX-2), thereby reducing the production of pro-inflammatory mediators .
  • Signal Transduction Modulation : It potentially affects signaling pathways related to cell survival and apoptosis, influencing cellular responses to stress and injury .

Case Studies

  • Neuroinflammation Model : In a study involving lipopolysaccharide (LPS)-induced neuroinflammation in mice, administration of this compound resulted in significant reductions in memory loss and inflammatory markers. This suggests its potential as a therapeutic agent for cognitive impairments associated with neurodegenerative diseases .
  • Antimicrobial Activity : Various studies have reported the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria, indicating its potential use as an alternative to conventional antibiotics.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
1-(4-Methoxyphenyl)ethanoneMethoxyphenyl groupLimited antimicrobial activity
4-Methoxyphenylacetic acidMethoxy group with acetic acid moietyModerate anti-inflammatory effects
1-(4-Methoxyphenyl)ethyliminoxymethylSimilar structure with methyl groupEnhanced neuroprotective properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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